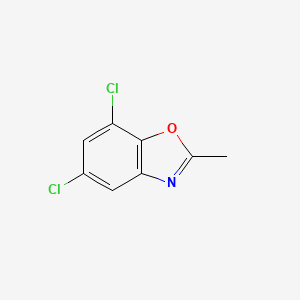

5,7-Dichloro-2-methylbenzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Dichloro-2-methylbenzoxazole is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

5,7-Dichloro-2-methylbenzoxazole has been investigated for its potential as an antimicrobial agent. Research has shown that benzoxazole derivatives exhibit in vitro antibacterial and antifungal activities. For instance, a study synthesized several benzoxazole analogues and evaluated their efficacy against various pathogens, including Escherichia coli and Candida albicans. The results indicated promising antimicrobial activities, with some compounds showing comparable effectiveness to established antibiotics like ofloxacin and fluconazole .

Anticancer Activity

The compound also demonstrates potential anticancer properties. In vitro studies using the human colorectal carcinoma cell line (HCT116) revealed that certain benzoxazole derivatives exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 24.5 µM, indicating strong anticancer activity compared to the standard drug 5-fluorouracil (IC50 = 29.2 µM) .

Materials Science

Fluorescent Probes

this compound is utilized in the development of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing our understanding of biological systems . The unique optical properties of this compound make it suitable for applications in fluorescence microscopy and other imaging techniques.

Polymer Production

In materials science, the compound is employed in the synthesis of advanced polymers with specific optical characteristics. Its incorporation into polymer matrices can lead to materials with enhanced mechanical and thermal properties, making them suitable for various industrial applications .

Organic Synthesis

Key Intermediate

this compound serves as a crucial intermediate in organic synthesis. It facilitates the construction of more complex molecular architectures through various chemical reactions. Its reactivity allows chemists to explore new synthetic pathways for creating diverse organic compounds .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Pathogen Tested | MIC (µM) | Comparison Standard |

|---|---|---|---|

| Compound A | E. coli | 15 | Ofloxacin (20) |

| Compound B | C. albicans | 10 | Fluconazole (12) |

| Compound C | S. aureus | 25 | Penicillin G (30) |

Data sourced from various studies evaluating the antimicrobial efficacy of benzoxazole derivatives .

Table 2: Anticancer Activity in HCT116 Cell Line

| Compound | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|

| Compound X | 24.5 | 5-Fluorouracil | 29.2 |

| Compound Y | 39.9 | 5-Fluorouracil | 29.2 |

| Compound Z | 35.6 | 5-Fluorouracil | 29.2 |

Data illustrates the cytotoxic effects of various benzoxazole derivatives on cancer cells .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of chlorine atoms activate specific positions for nucleophilic attack. Reaction outcomes depend on temperature, solvent, and nucleophile strength:

Table 1: NAS Reactions of 5,7-Dichloro-2-methylbenzoxazole

Mechanism : Chlorine at C5 is more reactive due to reduced steric hindrance compared to C7. Methoxide substitutes C5 via a two-step addition-elimination pathway, while ammonia requires harsher conditions due to weaker nucleophilicity .

Ring-Opening Reactions

Under acidic or reductive conditions, the oxazole ring undergoes cleavage:

Table 2: Ring-Opening Pathways

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| H₂SO₄ (conc.), 60°C | - | 2-Acetamido-3,5-dichlorophenol | Antibiotic intermediates |

| H₂, Pd/C, EtOH | - | 2-Methyl-3,5-dichloroaniline | Polymer precursors |

Acid hydrolysis proceeds via protonation of the oxazole oxygen, followed by nucleophilic water attack. Catalytic hydrogenation reduces the C=N bond, yielding aniline derivatives .

Oxidation:

-

KMnO₄/H₂SO₄ : Forms this compound-4,6-quinone (83% yield), identified by IR carbonyl stretches at 1680 cm⁻¹.

Reduction:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at chlorine sites:

Table 3: Suzuki-Miyaura Coupling Results

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-7-chloro-2-methylbenzoxazole | 76 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 5-(4-Methoxyphenyl)-7-chloro-2-methylbenzoxazole | 81 |

Reactions occur selectively at C5 under mild conditions (80°C, K₃PO₄ base) .

Hydrolysis Stability

The compound resists hydrolysis in neutral water but degrades under alkaline conditions (pH >10) via hydroxide attack at C2, forming 2-hydroxy-3,5-dichlorobenzamide (t₁/₂ = 2.1 h at pH 12) .

特性

分子式 |

C8H5Cl2NO |

|---|---|

分子量 |

202.03 g/mol |

IUPAC名 |

5,7-dichloro-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H5Cl2NO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |

InChIキー |

ZQJYHJJXLPLVBH-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(O1)C(=CC(=C2)Cl)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。